molecular formula C20H18BrNO2 B307802 5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one

5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B307802
M. Wt: 384.3 g/mol
InChI Key: SDCCAHNOCQYMSV-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with the molecular formula C20H18BrNO2 and a molar mass of 384.26642 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopentyloxy group, and an indole core structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Cyclopentyloxybenzylidene Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted products with new functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-[4-(methoxy)benzylidene]-1,3-dihydro-2H-indol-2-one
  • 5-bromo-3-[4-(ethoxy)benzylidene]-1,3-dihydro-2H-indol-2-one
  • 5-bromo-3-[4-(propoxy)benzylidene]-1,3-dihydro-2H-indol-2-one

Uniqueness

5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(4-cyclopentyloxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C20H18BrNO2/c21-14-7-10-19-17(12-14)18(20(23)22-19)11-13-5-8-16(9-6-13)24-15-3-1-2-4-15/h5-12,15H,1-4H2,(H,22,23)/b18-11-

InChI Key

SDCCAHNOCQYMSV-WQRHYEAKSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=C(C=C2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O

SMILES

C1CCC(C1)OC2=CC=C(C=C2)C=C3C4=C(C=CC(=C4)Br)NC3=O

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C=C3C4=C(C=CC(=C4)Br)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.